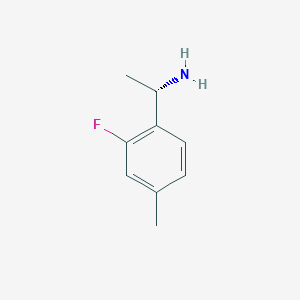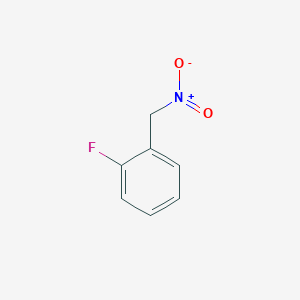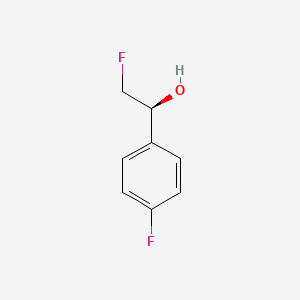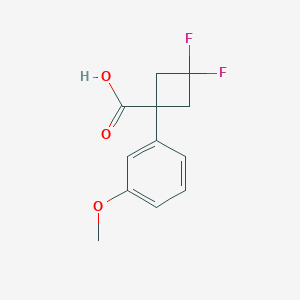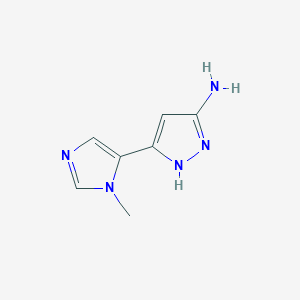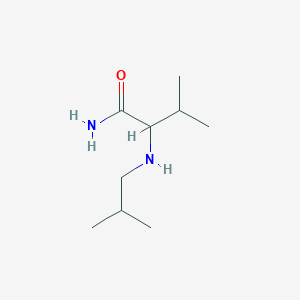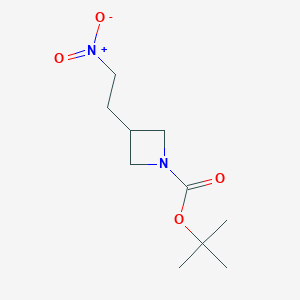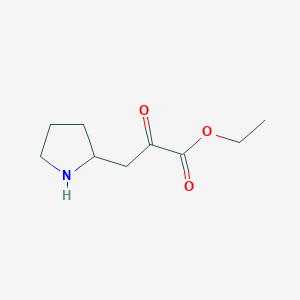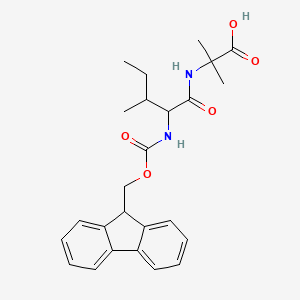![molecular formula C11H21N3O B13615685 N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide typically involves the reaction of piperidine derivatives with cyclopropanecarboxylic acid derivatives. One common method involves the use of N-(2-aminoethyl)piperidine as a starting material, which is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research has focused on its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Known for its psychoactive properties.
2-(Aminomethyl)piperidine: Another piperidine derivative with different biological activities.
Uniqueness
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the piperidine ring with the cyclopropanecarboxamide moiety makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H21N3O |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H21N3O/c12-5-8-14-6-3-10(4-7-14)13-11(15)9-1-2-9/h9-10H,1-8,12H2,(H,13,15) |
Clé InChI |
MCCREUQUSFBEOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2CCN(CC2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


